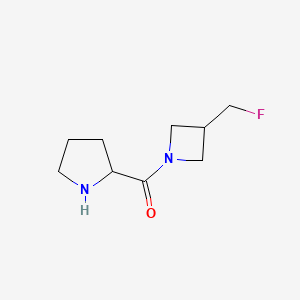
(3-(Fluoromethyl)azetidin-1-yl)(pyrrolidin-2-yl)methanone
Overview
Description
(3-(Fluoromethyl)azetidin-1-yl)(pyrrolidin-2-yl)methanone is a useful research compound. Its molecular formula is C9H15FN2O and its molecular weight is 186.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(3-(Fluoromethyl)azetidin-1-yl)(pyrrolidin-2-yl)methanone is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure that combines an azetidine ring with a pyrrolidine moiety, both of which are known for their biological relevance. The fluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C9H12F2N2O |
| Molecular Weight | 188.20 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C(=O)N1CCCCC1)C(F)F |
Antimicrobial Properties
Recent studies indicate that compounds with similar structures exhibit significant antimicrobial activity. For example, azetidine derivatives have shown efficacy against various bacterial strains, including multidrug-resistant strains. In vitro assays have demonstrated that derivatives of azetidine can inhibit the growth of Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 0.016 μg/mL .
Antifungal Activity
Fluorinated compounds often exhibit enhanced biological activity. Research has shown that incorporating fluorine into pyrrolidine rings can significantly increase antifungal properties against common plant pathogens . This suggests that this compound may also possess antifungal activity due to its structural components.
The mechanism of action for compounds similar to this compound typically involves interaction with specific enzymes or receptors. The presence of the fluoromethyl group is hypothesized to enhance binding affinity and selectivity towards biological targets, potentially modulating enzyme activity or receptor signaling pathways .
Case Studies
- Antitubercular Evaluation : A study evaluated a series of azetidine derivatives against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains. Compounds with similar structural features to this compound showed promising results, indicating potential effectiveness in treating tuberculosis .
- Pyrrolidine Derivatives : Research on pyrrolidine-based compounds has revealed their utility in drug design, particularly as building blocks for biologically active molecules. The incorporation of fluorinated groups has been linked to improved pharmacological profiles, suggesting that this compound could lead to novel therapeutic agents .
Properties
IUPAC Name |
[3-(fluoromethyl)azetidin-1-yl]-pyrrolidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN2O/c10-4-7-5-12(6-7)9(13)8-2-1-3-11-8/h7-8,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQUCZGDKHULGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CC(C2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















